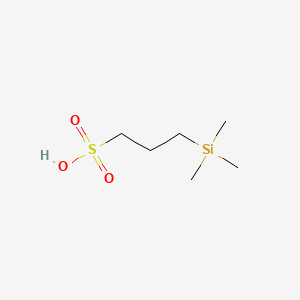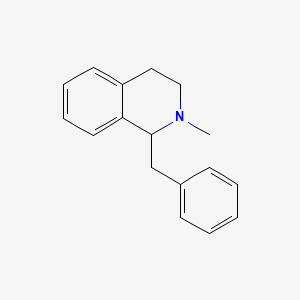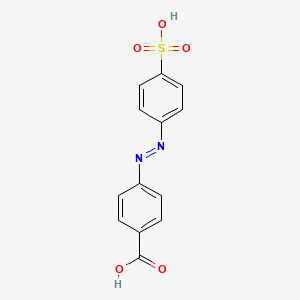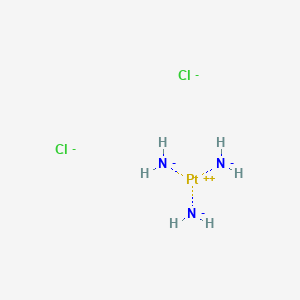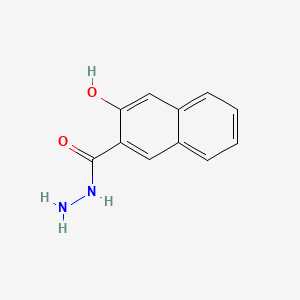
Oleandomycin 2'-O-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleandomycin 2'-O-phosphate is the 2'-O-phospho derivative of oleandomycin. It derives from an oleandomycin. It is a conjugate acid of an oleandomycin 2'-O-phosphate(1-).
Aplicaciones Científicas De Investigación
Oleandomycin Biosynthesis and Functional Analysis
Oleandomycin, produced by Streptomyces antibioticus, involves complex biosynthesis processes. Functional analysis of genes like oleY, involved in the biosynthesis of l-oleandrose, a sugar attached to oleandomycin, highlights the molecular intricacies in antibiotic production. Overexpression of oleY in Escherichia coli and Streptomyces lividans led to the biotransformation of precursors into methylated derivatives, crucial for oleandomycin synthesis (Rodríguez et al., 2001).
Glycosylation of Macrolide Antibiotics
The oleD gene in Streptomyces antibioticus encodes a glycosyltransferase, a key enzyme that transfers glucose moieties to macrolides like oleandomycin. This glycosylation process is vital for the activity of macrolide antibiotics and has been studied through purification and kinetic analysis of the enzyme (Quirós et al., 2000).
Biosynthesis of l-Oleandrose
The biosynthesis of l-oleandrose, a component of oleandomycin, involves multiple genes like oleW, oleV, oleL, and oleU. A detailed study of these genes in Streptomyces antibioticus provides insights into the complex enzymatic pathways and their roles in antibiotic production (Aguirrezabalaga et al., 2000).
Engineering Glycosyltransferases
Oleandomycin glycosyltransferase variants have been engineered to enhance their substrate promiscuity. This allows for the glycosylation of diverse compounds, potentially broadening the scope of oleandomycin derivatives for therapeutic applications (Gantt et al., 2008).
Oleandomycin and Antiviral Research
Recent studies have explored the potential of oleandomycin in antiviral applications. Repurposing oleandomycin as an anti-SARS-CoV-2 agent through virtual computational approaches highlights its potential beyond traditional antibiotic use (Zrieq et al., 2022).
Propiedades
Nombre del producto |
Oleandomycin 2'-O-phosphate |
|---|---|
Fórmula molecular |
C35H62NO15P |
Peso molecular |
767.8 g/mol |
Nombre IUPAC |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-6-yl]oxy]-6-methyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C35H62NO15P/c1-16-14-35(15-45-35)32(39)19(4)27(37)18(3)22(7)48-33(40)21(6)30(49-26-13-25(44-11)28(38)23(8)47-26)20(5)29(16)50-34-31(51-52(41,42)43)24(36(9)10)12-17(2)46-34/h16-31,34,37-38H,12-15H2,1-11H3,(H2,41,42,43)/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,34-,35+/m0/s1 |
Clave InChI |
XGECXLDCKVMKRN-KPBLUZLMSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C |
SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C |
SMILES canónico |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




